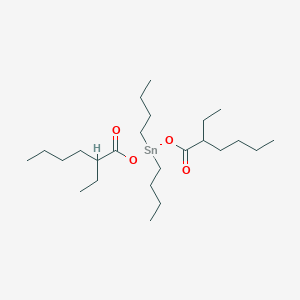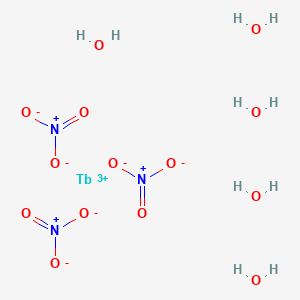
4-Ethoxybiphenyl-4'-boronic acid
Vue d'ensemble
Description
4-Ethoxybiphenyl-4’-boronic acid is a chemical compound used as a reactant to prepare chiral dopants for nematic liquid crystals . It has a CAS Number of 182344-29-2, a molecular weight of 242.08, and a molecular formula of C14H15BO3 .
Synthesis Analysis
Boronic acids, including 4-Ethoxybiphenyl-4’-boronic acid, are increasingly utilized in diverse areas of research . They interact with diols and strong Lewis bases such as fluoride or cyanide anions, leading to their utility in various sensing applications .Molecular Structure Analysis
The molecular structure of 4-Ethoxybiphenyl-4’-boronic acid is represented by the formula C14H15BO3 . This indicates that the compound consists of 14 carbon atoms, 15 hydrogen atoms, 1 boron atom, and 3 oxygen atoms .Chemical Reactions Analysis
4-Ethoxybiphenyl-4’-boronic acid is involved in various chemical reactions. For instance, it is used as a reactant in oxidative hydroxylation for the preparation of phenols, homolytic aromatic substitution, cross-coupling with α-bromocarbonyl compounds, and Suzuki-coupling reaction with quinoline carboxylates .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Ethoxybiphenyl-4’-boronic acid include a density of 1.2±0.1 g/cm3, a boiling point of 428.2±55.0 °C at 760 mmHg, and a vapor pressure of 0.0±1.1 mmHg at 25°C . It also has a molar refractivity of 69.0±0.4 cm3, a polar surface area of 50 Å2, and a molar volume of 205.6±5.0 cm3 .Applications De Recherche Scientifique
Chiral Dopants for Nematic Liquid Crystals
This compound is used as a reactant in the synthesis of chiral dopants, which are essential for creating nematic liquid crystals. These liquid crystals have applications in display technologies, such as those used in LCD screens .
Sensing Applications
Boronic acids, including 4-Ethoxybiphenyl-4’-boronic acid, can interact with diols and strong Lewis bases like fluoride or cyanide anions. This property makes them useful in various sensing applications, such as detecting glucose levels in blood or environmental monitoring of pollutants .
Catalysis
Due to their ability to form stable complexes with various substrates, boronic acids can be used as catalysts or co-catalysts in organic synthesis reactions.
Santa Cruz Biotechnology - 4-Ethoxybiphenyl-4′-boronic acid MilliporeSigma - 4-Ethoxybiphenyl-4′-boronic acid BMC Chemistry - Boronic acids for sensing and other applications
Mécanisme D'action
Target of Action
Boronic acids, in general, are known to interact with diols and strong lewis bases
Mode of Action
Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, boronic acids act as nucleophilic organic groups that are transferred from boron to palladium . This suggests that 4-Ethoxybiphenyl-4’-boronic acid may also participate in similar reactions.
Biochemical Pathways
Boronic acids are known to interact with cis-diols, which suggests that they may affect pathways involving these compounds .
Result of Action
Boronic acids are known to interact with diols and strong lewis bases , which suggests that 4-Ethoxybiphenyl-4’-boronic acid may have similar interactions leading to various molecular and cellular effects.
Action Environment
It is known that boronic acids can react with varying amounts of anhydride , which suggests that the presence of anhydrides in the environment may influence the action of 4-Ethoxybiphenyl-4’-boronic acid.
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gear, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
[4-(4-ethoxyphenyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15BO3/c1-2-18-14-9-5-12(6-10-14)11-3-7-13(8-4-11)15(16)17/h3-10,16-17H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFXATWYKJBSCC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C2=CC=C(C=C2)OCC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584295 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethoxybiphenyl-4'-boronic acid | |
CAS RN |
182344-29-2 | |
| Record name | (4'-Ethoxy[1,1'-biphenyl]-4-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(R)-7,7-Bis[(4S)-(phenyl)oxazol-2-yl)]-2,2,3,3-tetrahydro-1,1-spirobiindane](/img/structure/B1591395.png)









